
5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione
説明
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of “5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid”, an intermediate of the agricultural herbicide fomesafen, involves the reaction of dichloroethane with “3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid” and nitric acid under the catalysis of sulfur trioxide .科学的研究の応用
Structural Analysis in Crystallography
The compound 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione has been studied for its structural properties in crystallography. It is used as a protoporphyrinogen IX oxidase inhibitor, with its structure being significant in understanding molecular interactions and configurations. The study of such compounds contributes to the broader understanding of molecular structures and their applications in various fields of chemistry (Li et al., 2005).
Synthesis of Derivatives
Research has been conducted on synthesizing derivatives of isobenzofuran-1,3-dione, including compounds related to this compound. These studies focus on creating new compounds through various chemical reactions, which can have potential applications in material science, pharmaceuticals, and organic chemistry (Mohammadizadeh, Saberi, & Taghavi, 2016).
Exploration in Medicinal Chemistry
In the field of medicinal chemistry, similar structures to this compound have been explored for their potential as antineoplastic agents. These studies are crucial in the development of new drugs and therapeutic agents (Chang et al., 1999).
Applications in Polymer Chemistry
The compound and its related structures are also investigated in polymer chemistry for the synthesis of hyperbranched polymers. Such research is significant for developing new materials with potential applications in various industries (Yang & Kong, 2016).
Insights into Keto-Enol Tautomerism
Studies also delve into the keto-enol tautomerism of derivatives of isobenzofuran-1,3-dione. These insights contribute to a deeper understanding of chemical equilibria and reactivity, which are fundamental concepts in organic chemistry and related fields (Pires et al., 2016).
生化学分析
Biochemical Properties
5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell survival . By modulating the activity of key signaling molecules, it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound also interacts with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which further regulate their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
特性
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF3O4/c16-11-5-7(15(17,18)19)1-4-12(11)22-8-2-3-9-10(6-8)14(21)23-13(9)20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJECGTOMCHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC3=C(C=C2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



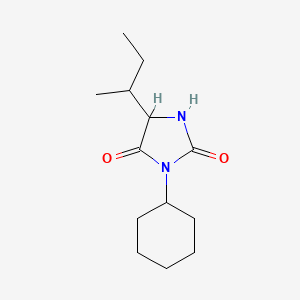

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
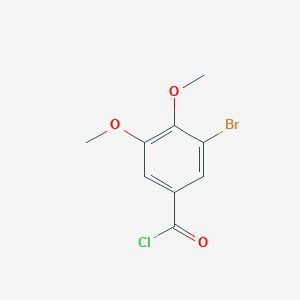

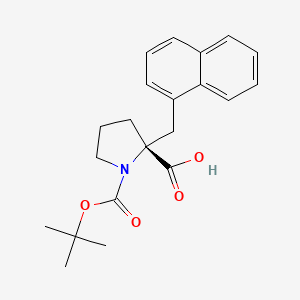

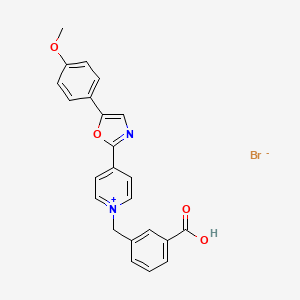
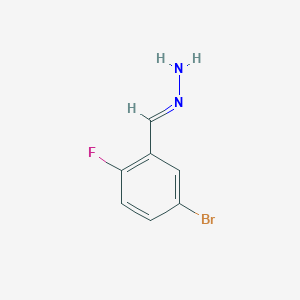
![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)
